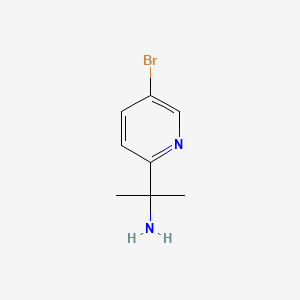

2-(5-Bromopyridin-2-yl)propan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromopyridin-2-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-8(2,10)7-4-3-6(9)5-11-7/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDCIPGFVZQLBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Studies

Strategies for the Construction of the 2-(Pyridine-2-yl)propan-2-amine Core

The construction of the 2-(pyridin-2-yl)propan-2-amine (B1324256) core involves the strategic introduction of the propan-2-amine group onto the pyridine (B92270) backbone. This is most commonly achieved through late-stage functionalization, where a pre-formed pyridine ring undergoes amination.

Amination reactions, particularly those catalyzed by transition metals, represent the most powerful and versatile methods for forging the critical C-N bond in aryl and heteroaryl amines. researchgate.netnih.gov These reactions have largely superseded harsher, classical methods due to their milder conditions and broader applicability. wikipedia.orgresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orglibretexts.org The reaction involves the coupling of an aryl or heteroaryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst and a base. researchgate.net The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, association of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the active catalyst. libretexts.orgwuxiapptec.com

The success of the Buchwald-Hartwig amination is profoundly dependent on the choice of the phosphine (B1218219) ligand coordinated to the palladium center. researchgate.net The evolution of these ligands has been categorized into "generations," each offering improved reactivity, stability, and substrate scope. wikipedia.orgsigmaaldrich.com

First-Generation Ligands: Early systems used simple triarylphosphines like P(o-tolyl)₃, which were effective but often required harsh conditions and had a limited substrate scope. libretexts.orgresearchgate.net

Second-Generation Ligands: The development of bidentate phosphine ligands such as BINAP and DPPF marked a significant advance, enabling the reliable coupling of primary amines. wikipedia.orgnih.gov These ligands are thought to prevent the formation of unreactive palladium-halide dimers, thus accelerating the catalytic cycle. wikipedia.org

Bulky, Electron-Rich Ligands: The true breakthrough for challenging substrates, including heteroaryl chlorides and hindered amines, came with the development of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos) and ferrocene-based or trialkylphosphine ligands by the Hartwig group. wikipedia.orgnih.govrsc.org These ligands promote both the oxidative addition and the final reductive elimination steps, leading to highly efficient catalysts. acs.org For instance, ligands like BrettPhos and RuPhos have demonstrated exceptionally broad scope, often requiring low catalyst loadings. rsc.org

| Ligand Generation | Example Ligands | Key Features & Applications | Reference |

|---|---|---|---|

| First | P(o-tolyl)₃ | Initial systems, limited scope, often harsh conditions. | libretexts.org |

| Second | BINAP, DPPF | Bidentate ligands, first reliable coupling of primary amines. | wikipedia.orgnih.gov |

| Third/Fourth (Bulky Monophosphines) | XPhos, SPhos, RuPhos, BrettPhos | Highly active for aryl/heteroaryl chlorides, hindered amines, and weak nucleophiles. | rsc.orgnih.gov |

The efficiency of the Buchwald-Hartwig amination is highly sensitive to several parameters, including the base, solvent, temperature, and catalyst loading.

Base: A strong, non-nucleophilic base is typically required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is most common, though other bases like potassium tert-butoxide (KOtBu), LHMDS, and weaker carbonate or phosphate (B84403) bases are used, especially for base-sensitive substrates. libretexts.orgwuxiapptec.comresearchgate.net

Solvent: Aprotic solvents such as toluene (B28343), dioxane, and THF are generally used. libretexts.org The choice can influence the solubility of the reagents and intermediates, affecting reaction rates.

Temperature: Reactions are commonly run at elevated temperatures, typically between 80-110 °C, although highly active catalyst systems can sometimes operate at room temperature. wuxiapptec.comresearchgate.net

Catalyst Loading: The development of more active ligands has allowed for a significant reduction in catalyst loading, often to 0.5-2 mol %. In some cases, loadings as low as 0.05 mol % have been effective. libretexts.orgresearchgate.net

A study on the amination of 2-bromopyridines with volatile amines using Pd(OAc)₂, the ligand dppp (B1165662) (1,3-bis(diphenylphosphino)propane), and NaOtBu in toluene at 80 °C demonstrated that these conditions could provide satisfactory to nearly quantitative yields (55-98%). researchgate.net

| Parameter | Common Choice(s) | Function/Consideration | Reference |

|---|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle Precatalysts | Pd(0) source or precatalyst that forms Pd(0) in situ. | wuxiapptec.com |

| Ligand | Bulky Biarylphosphines (e.g., RuPhos) | Accelerates key steps; determines substrate scope. | rsc.org |

| Base | NaOtBu, K₂CO₃, K₃PO₄ | Deprotonates the amine; strength must be matched to substrate sensitivity. | libretexts.orgresearchgate.net |

| Solvent | Toluene, Dioxane, THF | Aprotic solvent to dissolve reactants and intermediates. | libretexts.org |

| Temperature | 80-110 °C | Provides energy to overcome activation barriers; modern catalysts can lower this. | wuxiapptec.com |

The synthesis of 2-(5-Bromopyridin-2-yl)propan-2-amine requires the coupling of a bromopyridine with propan-2-amine, which presents the challenge of using a volatile amine. Furthermore, the construction of related structures with bulky groups, such as a tert-butylamine, introduces significant steric hindrance.

Specialized protocols have been developed to address these issues. For volatile amines, conducting the reaction in a sealed tube is a practical approach to prevent the loss of the nucleophile. nih.govscispace.com A method utilizing palladium(II) acetate (B1210297) and the ligand dppp has been successfully applied to the coupling of 2-bromopyridines with a range of volatile primary and secondary amines, achieving high yields. researchgate.net

For sterically hindered amines, the choice of ligand is paramount. The arylation of hindered primary amines has been significantly improved through the rational design of bulky, electron-rich ligands. acs.org Catalyst systems based on ligands like BrettPhos are often effective for coupling bulky primary amines, while RuPhos has shown wide utility for various amine types. rsc.orgnih.gov These advanced catalysts can overcome the steric repulsion that would otherwise inhibit the C-N bond-forming reductive elimination step. acs.org The coupling of secondary amines, especially cyclic ones, is also of great importance and has been enabled by these modern catalyst systems. nih.gov

As an alternative to palladium-based methods, copper-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation and the related Goldberg reaction, offer a less expensive and often complementary approach. researchgate.netnih.gov The Goldberg reaction specifically refers to the copper-catalyzed N-arylation of amides, but the term is often used more broadly for amine arylations. nih.govresearchgate.net

These reactions traditionally required harsh conditions (high temperatures and stoichiometric copper), but the introduction of chelating ligands, such as diamines, amino acids (e.g., N,N-dimethylglycine), and N,N'-diarylbenzene-1,2-diamines, has led to significantly milder and more general protocols. nih.govnih.govchemistryviews.org A typical system involves a copper(I) salt (e.g., CuI), a ligand, a base (e.g., K₂CO₃, K₃PO₄), and a polar aprotic solvent like DMF or DMSO. nih.govnih.gov

Mechanistic studies suggest that a key catalytic species is a ligated copper(I) amidate complex, which then activates the aryl halide. researchgate.net Copper-based systems have proven particularly effective for coupling with sterically hindered partners where palladium catalysts might struggle. nih.gov Recent developments have also focused on creating systems that are tolerant of base-sensitive functional groups by using weaker bases, thereby expanding the substrate scope. chemistryviews.org

Introduction of the Amine Functionality via Amination Reactions

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental process for the synthesis of substituted pyridines. youtube.com In this pathway, a nucleophile replaces a leaving group on the pyridine ring. The reactivity of halopyridines towards SNAr is significantly influenced by the position of the halogen and the presence of activating groups. nih.govyoutube.com For the synthesis of the target molecule, a common precursor is 2,5-dibromopyridine (B19318). The bromine atom at the 2-position is more susceptible to nucleophilic attack than the one at the 5-position due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex. youtube.com

The reaction typically involves treating 2,5-dibromopyridine with tert-butylamine. This process often requires elevated temperatures and can be performed with or without a catalyst. nih.govchemrxiv.org The choice of solvent and base is crucial for the reaction's success. While dipolar aprotic solvents are common, reactions can also be driven in other solvents under pressure. acsgcipr.org

The general mechanism involves the nucleophilic attack of the amine on the C2 position of the pyridine ring, leading to the formation of a tetrahedral intermediate. Aromaticity is then restored by the departure of the bromide leaving group. youtube.com While 2-halopyridines are generally less reactive than activated substrates like 2-chloropyrimidine, the reaction can be facilitated by heating or through microwave irradiation. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Notes |

| 2,5-Dibromopyridine | tert-Butylamine | Heat, Base (e.g., K₂CO₃) | This compound | The 2-bromo position is more reactive to nucleophilic substitution. |

| 2-Chloropyridine | Various Amines | KF/Water, 100 °C | N-substituted aminopyridines | Demonstrates SNAr on a similar substrate; yields can be unsatisfactory without activating groups. nih.gov |

| 2-Halopyridines | Amines | Microwave Irradiation | N-substituted aminopyridines | Microwave heating can significantly reduce reaction times and improve yields. nih.gov |

Direct Alkylation or Amidation Approaches for Propan-2-amine Moiety Introduction

An alternative strategy involves starting with a pre-functionalized pyridine ring, such as 2-amino-5-bromopyridine (B118841), and subsequently introducing the tert-butyl group. However, direct N-alkylation of 2-amino-5-bromopyridine to form a tertiary amine is challenging and not a common route for this specific compound.

A more viable, albeit indirect, approach involves the construction of the amine via an amidation and rearrangement sequence. This could theoretically start from 5-bromopicolinic acid (5-bromo-pyridine-2-carboxylic acid). The carboxylic acid would first be converted to its corresponding amide, 5-bromopicolinamide. This amide could then undergo a Hofmann rearrangement (or degradation) to yield 2-amino-5-bromopyridine. The Hofmann rearrangement involves treating a primary amide with an oxidizing agent like bromine in a basic solution, which converts the amide into a primary amine with one less carbon atom. quora.comwikipedia.orgbyjus.com This method, however, yields the primary amine, not the target tertiary amine, and would require subsequent alkylation steps.

A more direct route to introduce the propan-2-amine moiety involves the Goldberg reaction. This copper-catalyzed cross-coupling reaction can be used to form N-aryl bonds. For instance, 2-bromopyridine (B144113) can be coupled with various secondary amides. mdpi.comnih.gov A modification of this process allows for a one-pot synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine and a secondary formamide, where the intermediate is cleaved in situ to give the desired N-substituted 2-aminopyridine (B139424). nih.gov

Multi-Component Reactions for Pyridine Ring Formation with Amino and Alkyl Substituents

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecules like substituted pyridines in a single step from simple precursors. acsgcipr.org These reactions are atom-economical and can rapidly generate molecular diversity. nih.gov Classical named reactions for pyridine synthesis include the Hantzsch and Bohlmann-Rahtz syntheses. acsgcipr.orgnih.gov

The Bohlmann-Rahtz pyridine synthesis, for example, involves the condensation of an enamine with an ethynyl (B1212043) ketone to form an aminodiene intermediate, which then cyclizes and aromatizes to the pyridine ring. By carefully selecting the starting materials, it's possible to introduce the desired amino and alkyl substituents during the ring formation process.

More modern approaches utilize catalytic intermolecular aza-Wittig reactions followed by Diels-Alder cycloadditions to create polysubstituted pyridines. nih.gov For instance, a three-component reaction involving an aldehyde, an α,β-unsaturated acid, and an enamine can be used. nih.gov While specific examples leading directly to this compound are not prevalent, the principles of MCRs demonstrate a potential synthetic route where the core pyridine structure with the necessary substitution pattern is assembled in a convergent manner. acs.orgrsc.org

Regioselective Bromination of Pyridine and Aminopyridine Precursors

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step in the synthesis of this compound. The regioselectivity of this electrophilic substitution is governed by the electronic properties of the existing substituents on the ring.

Bromination of 2-Aminopyridines

The amino group (-NH₂) at the 2-position of a pyridine ring is a powerful activating group and directs electrophilic substitution primarily to the 5-position. Direct bromination of 2-aminopyridine is a common and effective method to produce 2-amino-5-bromopyridine, a key intermediate. researchgate.netnih.gov

The reaction is typically carried out by treating 2-aminopyridine with bromine in a solvent like acetic acid. orgsyn.org The conditions can be controlled to favor mono-bromination. One detailed procedure involves dissolving 2-aminopyridine in acetic acid, followed by the dropwise addition of bromine, initially at a low temperature which is then allowed to rise. orgsyn.org Neutralization of the resulting hydrobromide salt precipitates the product. orgsyn.org Other brominating agents, such as N-Bromosuccinimide (NBS) or greener alternatives like 1-butylpyridinium (B1220074) bromide with hydrogen peroxide, can also be employed for this regioselective bromination. researchgate.net

| Substrate | Brominating Agent | Conditions | Major Product | Yield |

| 2-Aminopyridine | Br₂ in Acetic Acid | 20-50°C, then neutralization | 2-Amino-5-bromopyridine | 62-67% orgsyn.org |

| 2-Aminopyridine | Phenyltrimethylammonium tribromide | Chloroform, 25-30°C | 2-Amino-5-bromopyridine | 75% patsnap.com |

| 2-Aminopyridine | 1-butylpyridinium bromide / H₂O₂ | Environmentally friendly conditions | 5-bromo-2-aminopyridine researchgate.net | N/A |

Synthesis of Brominated Pyridine Carboxamides and Hofmann Degradation

An alternative synthetic route involves the Hofmann degradation of a brominated pyridine carboxamide. quora.comwikipedia.org This multi-step process begins with a pyridine derivative that is first brominated and then converted to an amide before the final rearrangement. For example, one could start with nicotinic acid (pyridine-3-carboxylic acid). Bromination of nicotinic acid would be followed by conversion of the carboxylic acid to a primary amide (nicotinamide).

A more relevant pathway would start with 5-bromopicolinic acid, which is converted to 5-bromopicolinamide. This amide is then subjected to the Hofmann rearrangement. The reaction mechanism involves the deprotonation of the amide by a base, followed by reaction with bromine to form an N-bromoamide. byjus.comgeeksforgeeks.org Further deprotonation generates a bromoamide anion, which rearranges with the migration of the aryl group from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate. wikipedia.orggeeksforgeeks.org This isocyanate is then hydrolyzed in the aqueous basic solution to yield the primary amine (in this case, 2-amino-5-bromopyridine) and carbon dioxide. wikipedia.orgiitk.ac.in This method is known for producing primary amines that are free from secondary or tertiary amine contaminants. byjus.com

Microwave-Assisted Synthetic Approaches to Bromopyridine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netlookchem.comnih.govresearchgate.net This technology is applicable to many of the synthetic steps involved in preparing bromopyridine derivatives.

For instance, the amination of halopyridines, a key SNAr reaction, can be significantly enhanced under microwave irradiation. researchgate.netlookchem.com Reactions of 2,5-dibromopyridine with amines on a KF-alumina support under solvent-free microwave conditions have been shown to proceed efficiently. researchgate.net Similarly, multi-component reactions to form substituted pyridines can be effectively promoted by microwave heating, offering excellent yields in short reaction times. acs.org The bromination of pyridinethiones and subsequent cyclizations have also been successfully carried out using microwave assistance, yielding products in higher yields compared to conventional methods. mdpi.com These findings suggest that many of the synthetic transformations towards this compound could be optimized for speed and efficiency using microwave technology. nih.govcrossref.org

Mechanistic Investigations of Key Synthetic Transformations

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

The formation of this compound via cross-coupling chemistry is best understood through the lens of the Buchwald-Hartwig amination catalytic cycle. libretexts.orgyoutube.com This palladium-catalyzed process provides a general and efficient route for the formation of carbon-nitrogen bonds. researchgate.netnih.gov The widely accepted catalytic cycle involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

The catalytic cycle commences with a coordinatively unsaturated Palladium(0) species, typically bearing bulky, electron-rich phosphine ligands. nih.govyoutube.com This active catalyst undergoes oxidative addition with the aryl halide, in this case, a bromopyridine. This step, often considered rate-determining, results in the formation of a Palladium(II) intermediate. libretexts.orgyoutube.com The amine then coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex. libretexts.org Finally, reductive elimination from this complex yields the desired aminopyridine product and regenerates the active Palladium(0) catalyst, allowing the cycle to continue. libretexts.orgyoutube.com

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and BrettPhos, have been shown to significantly enhance the efficiency of the Buchwald-Hartwig amination. youtube.com These ligands stabilize the palladium catalyst, promote the rate of oxidative addition, and facilitate the final reductive elimination step. nih.govacs.org For the synthesis of sterically hindered aminopyridines, such as the title compound, the use of these specialized ligands is often essential to achieve good yields. researchgate.net

| Step | Description | Key Species |

| 1. Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine. | Pd(0)Ln, Aryl-Pd(II)-Br(Ln) |

| 2. Amine Coordination & Deprotonation | The secondary amine coordinates to the Pd(II) center, followed by deprotonation by a base. | Aryl-Pd(II)-NHR2(Ln), Aryl-Pd(II)-NR2(Ln) |

| 3. Reductive Elimination | The C-N bond is formed, releasing the aminopyridine product and regenerating the Pd(0) catalyst. | Aryl-NR2, Pd(0)Ln |

Role of Intermediates and Transition States in Reaction Pathways

Bulky biaryl phosphine ligands play a crucial role in preventing the formation of unreactive off-cycle species, such as palladium dimers, which can hinder catalytic activity. nih.gov The steric bulk of these ligands also facilitates the reductive elimination step, which can be challenging for the formation of sterically congested C-N bonds. researchgate.netrsc.org

| Parameter | General Observation | Implication for this compound Synthesis |

| Catalyst Concentration | First-order dependence | The reaction rate is directly proportional to the amount of palladium catalyst used. |

| Aryl Halide Concentration | Often first-order dependence | The rate is typically dependent on the concentration of the bromopyridine substrate. |

| Amine Concentration | Often zero-order dependence | The rate may be independent of the propan-2-amine concentration, suggesting oxidative addition is rate-limiting. |

| Base Concentration | Often zero-order dependence | The choice and concentration of the base can be critical, but may not always affect the rate if not involved in the rate-determining step. |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural elucidation of 2-(5-Bromopyridin-2-yl)propan-2-amine, offering detailed insights into the proton and carbon frameworks of the molecule.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The analysis reveals signals in both the aromatic and aliphatic regions, confirming the presence of the substituted pyridine (B92270) ring and the propan-2-amine moiety.

The pyridine ring protons are anticipated to appear as distinct multiplets in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. The proton at the C6 position (H6), being ortho to the nitrogen, is expected to be the most downfield. The H4 proton would likely appear as a doublet of doublets, coupled to both H3 and H6. The H3 proton, adjacent to the bromine-substituted carbon, would also exhibit a characteristic splitting pattern.

In the upfield region, the aliphatic protons of the propan-2-amine group would be observed. The six protons of the two methyl groups are chemically equivalent and are expected to produce a sharp singlet, as there are no adjacent protons to cause splitting. The two protons of the primary amine (-NH₂) group would typically appear as a broad singlet, the chemical shift of which can be variable and is often concentration-dependent and sensitive to the solvent used.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -C(CH₃)₂ | ~ 1.3 - 1.5 | Singlet (s) |

| -NH₂ | ~ 1.5 - 2.5 | Broad Singlet (br s) |

| Pyridine-H4 | ~ 7.7 - 7.9 | Doublet of Doublets (dd) |

| Pyridine-H3 | ~ 7.4 - 7.6 | Doublet (d) |

| Pyridine-H6 | ~ 8.4 - 8.6 | Doublet (d) |

Complementing the proton data, the ¹³C NMR spectrum provides definitive evidence for the carbon framework of the molecule. Each unique carbon atom in the structure is expected to give rise to a distinct resonance.

The spectrum would show eight distinct signals. The carbon atoms of the pyridine ring are expected to resonate in the δ 120-160 ppm range. The carbon atom C2, bonded to the propan-2-amine group, and C6, adjacent to the nitrogen, would be significantly downfield. The C5 carbon, directly attached to the electronegative bromine atom, would have its chemical shift influenced by the halogen's inductive effects, typically resulting in a signal around δ 115-120 ppm.

The aliphatic carbons would appear in the upfield region. The quaternary carbon of the isopropyl group, bonded to both the pyridine ring and the amine group, is predicted to appear around δ 50-55 ppm. The two equivalent methyl carbons would give a single resonance at a higher field, typically in the δ 25-30 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C(C H₃)₂ | ~ 28.0 |

| -C (CH₃)₂ | ~ 52.0 |

| Pyridine-C5 (-Br) | ~ 118.0 |

| Pyridine-C3 | ~ 122.0 |

| Pyridine-C4 | ~ 140.0 |

| Pyridine-C6 | ~ 150.0 |

| Pyridine-C2 (-C(CH₃)₂) | ~ 165.0 |

To further substantiate the structural assignment, a suite of two-dimensional (2D) NMR experiments would be utilized. These techniques reveal correlations between nuclei, confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key correlations would be expected between the adjacent protons on the pyridine ring (H3-H4, H4-H6), confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for each C-H pair, for example, linking the pyridine proton signals to their corresponding carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying connectivity across quaternary carbons. For instance, correlations would be expected from the methyl protons to the quaternary carbon and to the C2 carbon of the pyridine ring, confirming the attachment of the propan-2-amine group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which can help to confirm the three-dimensional structure of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups and bonding arrangements within the molecule by probing their characteristic vibrational modes.

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its primary amine and bromopyridine functionalities.

The primary amine group (-NH₂) is expected to show two distinct stretching vibrations (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region. An N-H bending (scissoring) vibration is anticipated around 1580-1650 cm⁻¹. A broad N-H wagging band may also be observed in the 665-910 cm⁻¹ range.

The aromatic pyridine ring would produce characteristic C-H stretching vibrations just above 3000 cm⁻¹ and a series of C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is typically strong and appears in the 1250-1335 cm⁻¹ range. The C-Br stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Predicted FTIR Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 |

| N-H Bend (scissoring) | Primary Amine | 1580 - 1650 |

| C=C and C=N Ring Stretch | Pyridine Ring | 1400 - 1600 |

| C-N Stretch | Aromatic Amine | 1250 - 1335 |

| N-H Wag | Primary Amine | 665 - 910 |

| C-Br Stretch | Bromo-Pyridine | 500 - 600 |

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the pyridine ring. The C=C and C=N ring stretching modes would be prominent. Vibrations involving the bromine atom (C-Br stretch) are also typically Raman active. In contrast to FTIR, the N-H vibrations of the amine group are generally weak in Raman spectra. This complementarity is invaluable for a complete vibrational assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

A detailed analysis of the electronic transitions and conjugation within this compound through UV-Vis spectroscopy cannot be provided without experimental data. Such an analysis would typically involve dissolving the compound in a suitable solvent and measuring its absorbance of ultraviolet and visible light. The resulting spectrum would reveal the wavelengths of maximum absorbance (λmax), which correspond to specific electronic transitions (e.g., π→π* and n→π*). These transitions are characteristic of the chromophores within the molecule, primarily the bromopyridinyl ring. The position and intensity of these absorption bands would offer insights into the extent of electronic conjugation between the pyridine ring and its substituents.

Table 3.3. Hypothetical UV-Vis Spectral Data for this compound (Note: The following table is a placeholder to illustrate the expected format and cannot be populated with actual data at this time.)

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₈H₁₁BrN₂), HRMS would provide a highly accurate mass measurement of its molecular ion. This experimental mass would then be compared to the theoretical (calculated) mass based on the elemental formula, with a very small mass error (typically in parts per million, ppm) confirming the composition. Different ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), could be employed.

Table 3.4. Hypothetical High-Resolution Mass Spectrometry Data for this compound (Note: The following table is a placeholder to illustrate the expected format and cannot be populated with actual data at this time.)

| Ionization Mode | Calculated m/z | Measured m/z | Mass Error (ppm) | Inferred Formula |

Single-Crystal X-ray Diffraction for Solid-State Structural Parameters and Conformation

Table 3.5. Hypothetical Single-Crystal X-ray Diffraction Data for this compound (Note: The following table is a placeholder to illustrate the expected format and cannot be populated with actual data at this time.)

| Parameter | Value |

| Empirical Formula | C₈H₁₁BrN₂ |

| Formula Weight | |

| Crystal System | |

| Space Group | |

| a (Å) | |

| b (Å) | |

| c (Å) | |

| α (°) | |

| β (°) | |

| γ (°) | |

| Volume (ų) | |

| Z | |

| Density (calculated) (g/cm³) |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Optimized Molecular Geometries

The three-dimensional arrangement of atoms in 2-(5-Bromopyridin-2-yl)propan-2-amine has been determined through geometry optimization calculations. A prevalent method for this is Density Functional Theory (DFT), which provides a balance between accuracy and computational cost. Specifically, the B3LYP functional combined with a 6-311++G(d,p) basis set is a common choice for such calculations. This level of theory is employed to locate the minimum energy structure on the potential energy surface, which corresponds to the most stable conformation of the molecule. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model.

Theoretical ¹H NMR and ¹³C NMR Chemical Shift Calculations

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach to calculate nuclear magnetic resonance (NMR) chemical shifts. By applying the GIAO method within the DFT framework, theoretical ¹H and ¹³C NMR spectra can be generated. These calculated chemical shifts are typically referenced to a standard, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental spectra. The agreement between the predicted and observed chemical shifts serves as a strong indicator of the accuracy of the computed molecular structure.

Simulated Vibrational Spectra (IR, Raman) and Normal Mode Assignments

Vibrational spectroscopy provides a fingerprint of a molecule based on its characteristic vibrations. Theoretical calculations can simulate infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. These calculations are often performed at the same level of theory as the geometry optimization. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms. The assignment of these normal modes to the observed spectral bands is crucial for a complete understanding of the molecule's vibrational behavior.

Electronic Absorption Spectra Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as absorption wavelengths (λmax) and oscillator strengths (f), which correspond to the positions and intensities of the absorption bands in the UV-Vis spectrum. These theoretical predictions can help in the interpretation of experimental electronic spectra and provide insights into the electronic structure of the molecule.

Analysis of Electronic Structure and Reactivity Descriptors

Computational chemistry offers a suite of tools to analyze the electronic structure of a molecule and predict its reactivity.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue represents regions of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. Green areas represent regions of neutral potential. The MEP map for this compound would reveal the most likely sites for intermolecular interactions.

The user's request for an article with specific data tables and detailed research findings under the outline provided cannot be fulfilled at this time due to the absence of published research on the computational chemistry of this compound.

General principles of computational chemistry suggest that such analyses would provide valuable insights into the molecule's properties:

Natural Bond Orbital (NBO) Analysis would likely reveal insights into the intramolecular interactions, such as hyperconjugative effects between the pyridine (B92270) ring and the propan-2-amine substituent, and the influence of the bromine atom on electron distribution.

Frontier Molecular Orbital (FMO) Theory would be used to predict the compound's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate its potential as an electron donor or acceptor in chemical reactions.

Conformational Analysis would identify the most stable three-dimensional structures of the molecule and the energy barriers between different conformations.

Theoretical Studies of Reaction Mechanisms would model the pathways of reactions involving this compound, identifying transition states and intermediates to elucidate how it transforms into other substances.

While computational studies have been performed on related structures, such as other substituted bromopyridines and aminopyridines, directly extrapolating this data to this compound would be speculative and would not meet the required standards of scientific accuracy for this article.

Therefore, the generation of a detailed and scientifically accurate article based on the provided outline is not possible without access to specific computational research on this compound.

Reactivity and Synthetic Utility in Organic Synthesis

2-(5-Bromopyridin-2-yl)propan-2-amine as a Versatile Chemical Building Block

As a synthetic intermediate, this compound offers two distinct points for chemical modification: the nucleophilic primary amine and the bromo-substituted aromatic ring, which is amenable to cross-coupling reactions. This versatility allows chemists to introduce a variety of functional groups and build molecular complexity in a controlled, stepwise manner. The presence of the basic amine and the pyridine (B92270) nitrogen also allows for the formation of salts, such as hydrochlorides, which can improve solubility and handling characteristics. The strategic position of these functional groups enables its use in the synthesis of a diverse range of organic molecules.

The primary amine group in this compound is a key site for derivatization. It can readily undergo standard amine reactions to introduce new functionalities and build larger molecular frameworks.

Acylation: The amine can be acylated using acyl chlorides or anhydrides to form stable amide derivatives. This reaction is fundamental for linking the pyridine core to other molecular fragments.

Alkylation: N-alkylation can be achieved with various alkyl halides. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, represent an advanced method for N-arylation, allowing the coupling of the amine with aryl and heteroaryl halides. rsc.orgnih.gov This transformation, however, must be controlled to avoid the potential for double arylation. nih.gov

Cyclization: The amine functionality is crucial for the synthesis of new heterocyclic rings. Following an initial reaction at the bromine position (see Section 5.2.2), the amine can act as an intramolecular nucleophile. For example, after a Sonogashira coupling to introduce an alkyne, the amine can attack the newly formed triple bond to construct fused ring systems, such as azaindoles. scirp.org Similarly, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing heterocycles. nih.govnahrainuniv.edu.iq

Table 1: Examples of Derivatization Reactions at the Amine Functionality

| Reaction Type | Reagent Example | Product Type | Potential Application |

|---|---|---|---|

| Acylation | Acetyl Chloride | N-(2-(5-bromopyridin-2-yl)propan-2-yl)acetamide | Introduction of an amide linker |

| Sulfonylation | Tosyl Chloride | N-(2-(5-bromopyridin-2-yl)propan-2-yl)-4-methylbenzenesulfonamide | Formation of a sulfonamide |

| N-Alkylation | Benzyl Bromide | N-benzyl-2-(5-bromopyridin-2-yl)propan-2-amine | Introduction of an alkyl substituent |

| N-Arylation | Phenylboronic Acid (Buchwald-Hartwig) | N-phenyl-2-(5-bromopyridin-2-yl)propan-2-amine | Synthesis of diarylamines |

| Urea (B33335) Formation | Phenyl Isocyanate | 1-(2-(5-bromopyridin-2-yl)propan-2-yl)-3-phenylurea | Creation of urea derivatives |

| Intramolecular Cyclization | (Post-Sonogashira coupling) | Fused Heterocycle (e.g., Azaindole) | Synthesis of bicyclic systems scirp.org |

The pyridine ring itself, influenced by the bromo and aminoalkyl substituents, has specific electronic properties that guide its reactivity. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates it towards electrophilic aromatic substitution compared to benzene, while also enhancing the electrophilicity at the carbon atoms bearing the bromine, facilitating nucleophilic substitution and metal-catalyzed reactions. Direct transformations on the ring, such as N-oxidation of the pyridine nitrogen with reagents like m-CPBA, are possible, which can further alter the ring's electronic properties and reactivity for subsequent steps.

A primary application of this compound is in the synthesis of novel heterocyclic structures and other complex organic molecules. researchgate.netmdpi.com Its bifunctional nature is key to multi-step synthetic strategies that build complex scaffolds. A common and powerful approach involves a two-stage process:

Carbon-Carbon Bond Formation: The bromine atom is first replaced using a palladium-catalyzed cross-coupling reaction to install a new carbon-based substituent (e.g., an aryl, vinyl, or alkynyl group).

Intramolecular Cyclization: The newly introduced group then reacts with the pendant amine functionality to close a new ring.

For instance, the Sonogashira coupling of a related 2-amino-3-bromopyridine (B76627) with a terminal alkyne yields a 2-amino-3-alkynylpyridine intermediate. scirp.orgscirp.org This intermediate is a valuable precursor for synthesizing fused heterocyclic systems like 7-azaindoles, which are important in medicinal chemistry. scirp.org This same principle can be applied to this compound to access different, but structurally significant, heterocyclic cores.

Reactivity of the Bromine Substituent

The bromine atom at the 5-position of the pyridine ring is the primary site for reactions that extend the carbon skeleton of the molecule. Its reactivity is central to the utility of this compound as a building block.

While nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging, the electron-withdrawing character of the pyridine ring makes the C-Br bond more susceptible to nucleophilic attack than a bromobenzene (B47551) equivalent. Reactions with strong nucleophiles, such as amines or thiols, can lead to the direct displacement of the bromide. Copper-catalyzed methods, like the Goldberg reaction, are also effective for forming C-N bonds by coupling 2-bromopyridine (B144113) derivatives with amides or amines. mdpi.com

The most significant and widely used transformations involving the bromine substituent are palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for their reliability and tolerance of various functional groups, including the unprotected amine present in the substrate. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent (a boronic acid or ester) to form a new C-C single bond. wikipedia.org It is extensively used to synthesize biaryl and heteroaryl-aryl structures. libretexts.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid species and reductive elimination to yield the product and regenerate the catalyst. libretexts.orgyoutube.com The presence of an unprotected amine ortho to the coupling site is often tolerated, making this a highly efficient method for elaborating the structure of this compound. nih.gov

Heck Reaction: The Heck reaction forms a C-C bond by coupling the bromopyridine with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction is a powerful tool for synthesizing substituted alkenes, such as styrenes, and typically proceeds with high stereoselectivity. organic-chemistry.org The catalytic cycle involves oxidative addition of the palladium catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne, using a palladium catalyst and typically a copper(I) co-catalyst, to form an alkynylpyridine. wikipedia.orgorganic-chemistry.org Sonogashira couplings are invaluable for introducing sp-hybridized carbon atoms into aromatic systems. nih.gov Studies on the closely related 2-amino-3-bromopyridines have shown that they couple efficiently with a variety of terminal alkynes to produce 2-amino-3-alkynylpyridines in good to excellent yields. scirp.orgscirp.org These products are key intermediates for synthesizing fused heterocycles. scirp.org

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Bromo-Aminopyridines

| Reaction | Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | CataCXium A palladacycle | (Implicit in palladacycle) | Cs₂CO₃ | 2-MeTHF / H₂O | 80 | nih.gov |

| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-140 | organic-chemistry.orgnih.gov |

| Sonogashira | Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | scirp.orgscirp.org |

| Sonogashira (Cu-free) | Pd(OAc)₂ | HandaPhos | (Amine base) | Water | Mild | organic-chemistry.org |

Formation of Organometallic Reagents

The presence of a carbon-bromine bond on the pyridine ring of this compound allows it to be a precursor for various organometallic reagents. These reagents are powerful tools in organic synthesis, primarily for forming new carbon-carbon bonds, as they behave as strong nucleophiles or bases. libretexts.orgmsu.edu The most common transformations involve the formation of organolithium and organomagnesium (Grignard) reagents.

The general process involves the reaction of the aryl halide with a metal, typically lithium or magnesium, in an anhydrous (dry) solvent to prevent the highly reactive organometallic product from being quenched by protons from water. libretexts.orglibretexts.org

Organolithium Reagent Formation : The reaction of this compound with two equivalents of lithium metal, usually in a non-polar solvent like pentane (B18724) or hexane, would yield the corresponding aryllithium reagent, 2-(5-lithiopyridin-2-yl)propan-2-amine. libretexts.orgyoutube.com

Grignard Reagent Formation : The synthesis of a Grignard reagent involves treating the bromo-compound with magnesium metal. masterorganicchemistry.com This reaction requires an ether-based solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which coordinates to the magnesium atom, stabilizing the resulting organometallic complex. libretexts.orglibretexts.orgyoutube.com The product would be 2-(5-(bromomagnesio)pyridin-2-yl)propan-2-amine.

These reactions effectively convert the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon center, ready to react with a wide range of electrophiles.

Table 1: Synthesis of Organometallic Reagents from this compound

| Reagent Type | Metal Reactant | Typical Solvent | Product |

|---|---|---|---|

| Organolithium | Lithium (2 equiv.) | Pentane, Hexane | 2-(5-lithiopyridin-2-yl)propan-2-amine |

| Grignard Reagent | Magnesium | Diethyl ether, THF | 2-(5-(bromomagnesio)pyridin-2-yl)propan-2-amine |

Role as a Ligand in Transition Metal Catalysis

The molecular architecture of this compound, featuring both a pyridine nitrogen atom and a primary amine group, makes it an excellent candidate for a bidentate ligand in transition metal catalysis. Such ligands can form stable chelate complexes with a metal center, influencing the catalyst's stability, activity, and selectivity. nih.govrsc.org

Design and Synthesis of Metal Complexes with Pyridine-Based Ligands

The synthesis of metal complexes using pyridine-based ligands like this compound is typically straightforward. The process generally involves reacting the ligand with a suitable transition metal salt (e.g., chlorides, acetates) in an appropriate solvent. vnu.edu.vnresearchgate.net The lone pair of electrons on both the pyridine and amine nitrogens can coordinate to the metal ion. researchgate.net For example, reacting this ligand with metal salts such as copper(II) chloride or manganese(II) chloride would be expected to form stable complexes where the ligand acts as a bidentate chelate. researchgate.netresearchgate.net The synthesis of a wide variety of complexes is possible, incorporating first-row transition metals like nickel, copper, and cobalt, which are of significant interest due to their unique magnetic and catalytic properties. researchgate.netgeorgiasouthern.edu

Investigation of Coordination Modes and Metal-Ligand Cooperativity

This compound is expected to coordinate to metal centers in a bidentate fashion through its two nitrogen atoms, forming a stable five-membered ring chelate. nih.gov This coordination mode is common for 2-aminopyridine (B139424) derivatives and is crucial for many catalytic applications. rsc.org

Beyond simple coordination, this ligand structure has the potential for metal-ligand cooperativity (MLC). rsc.org MLC is a powerful concept in catalysis where the ligand is not merely a spectator but actively participates in the reaction mechanism, for instance, by facilitating bond activation. nih.govnih.gov The amine group (N-H) of this compound could act as a proton shuttle, accepting or donating a proton during a catalytic cycle. This cooperation between the metal center and the ligand can enable challenging transformations under milder conditions by avoiding high-energy intermediates. nih.govnih.gov

Structure-Activity Relationships in Catalytic Efficiency

The catalytic efficiency of a metal complex is intrinsically linked to the structure of its ligands. For complexes derived from this compound, several structural features would dictate its activity:

Electronic Effects : The bromine atom at the 5-position of the pyridine ring is electron-withdrawing. This influences the electron density of the pyridine nitrogen, which in turn modulates the electronic properties of the coordinated metal center. This electronic tuning can affect the catalyst's reactivity and its ability to participate in oxidative addition or reductive elimination steps common in catalytic cycles. mdpi.com

Steric Hindrance : The isopropyl group attached to the amine function provides significant steric bulk around the metal center. This steric environment is a critical factor in controlling the selectivity (e.g., regioselectivity or enantioselectivity) of a catalytic reaction by dictating how substrates can approach the active site. mdpi.com

By systematically modifying these electronic and steric properties—for instance, by replacing the bromine with other substituents or altering the alkyl groups on the amine—one can fine-tune the catalyst's performance for a specific transformation. chiba-u.jpnih.gov

Applications in Homogeneous Catalytic Transformations (e.g., Polymerization, Hydrogenation, Hydroamination, Carbonylation)

Complexes featuring pyridine-amine ligand frameworks are known to be effective catalysts for a variety of important organic transformations. Based on the behavior of analogous systems, complexes of this compound are expected to show utility in several areas of homogeneous catalysis.

Hydroamination : The iridium-catalyzed hydroamination of alkenes has been successfully demonstrated using 2-aminopyridine ligands. nih.gov The reaction involves the addition of an N-H bond across a C=C double bond. Studies have shown that modifying the electronic properties of the aminopyridine ligand, such as by introducing electron-withdrawing groups, can significantly impact the rate and selectivity of the reaction. nih.gov This suggests a strong potential for complexes of this compound in similar transformations.

Carbonylation : Palladium-catalyzed carbonylation reactions, which incorporate carbon monoxide into organic molecules, have been achieved using N-aryl-2-aminopyridines as directing groups. nih.gov The pyridine-amine scaffold forms a stable palladacycle intermediate that facilitates the insertion of CO, highlighting the applicability of such ligands in C-H activation and functionalization reactions. nih.gov

Hydrogenation : The concept of metal-ligand cooperativity, which is a potential feature of this ligand, is prominent in catalysts designed for hydrogenation and dehydrogenation reactions. nih.gov The ability of the ligand to accept and transfer protons can facilitate the heterolytic cleavage of H₂, a key step in many hydrogenation mechanisms. nih.gov

Table 2: Potential Catalytic Applications of this compound Metal Complexes

| Catalytic Transformation | Relevant Metal | Role of Ligand | Basis for Potential Application |

|---|---|---|---|

| Hydroamination | Iridium | Bidentate chelation, electronic tuning | Analogous 2-aminopyridine ligands are effective in Ir-catalyzed hydroamination of alkenes. nih.gov |

| Carbonylation | Palladium | Directing group, formation of stable cyclometalated intermediate | N-aryl-2-aminopyridines are used in Pd-catalyzed carbonylative C-H activation. nih.gov |

| Hydrogenation | Iron, Rhodium, Ruthenium | Metal-Ligand Cooperativity (proton transfer) | Cooperative ligands facilitate H₂ activation for hydrogenation/dehydrogenation. nih.gov |

Future Research Directions and Applications

Development of Green and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of 2-(5-Bromopyridin-2-yl)propan-2-amine is a crucial first step for its broader application. Traditional synthetic pathways for pyridine (B92270) derivatives can involve harsh reaction conditions and the use of hazardous reagents. Future research will likely focus on green chemistry principles to create more sustainable routes.

Key areas of investigation could include:

Catalytic Approaches: Utilizing transition metal catalysts to facilitate the amination of a corresponding bromopyridine precursor under milder conditions.

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction times and potentially reduce energy consumption and solvent usage.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

Bio-catalysis: Exploring the use of enzymes to catalyze specific steps in the synthesis, offering high selectivity and operation under environmentally friendly conditions.

The successful development of such green synthetic routes will be essential for the cost-effective and environmentally responsible production of this compound, paving the way for its use in larger-scale applications.

Exploration of Novel Catalytic Applications and Ligand Modifications

The nitrogen atom in the pyridine ring and the amine group in this compound make it an attractive candidate for use as a ligand in catalysis. The steric hindrance provided by the propan-2-amine group could influence the selectivity of catalytic reactions.

Future research in this area could involve:

Coordination Chemistry: Synthesizing and characterizing metal complexes of this compound with various transition metals (e.g., palladium, copper, nickel, rhodium).

Catalytic Activity Screening: Testing the catalytic activity of these metal complexes in a range of organic reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), hydrogenations, and oxidations.

Ligand Modification: Systematically modifying the structure of the ligand to fine-tune its electronic and steric properties. This could involve substitution at the pyridine ring or modification of the amine functionality to enhance catalytic performance, stability, and selectivity. The bromine atom provides a convenient handle for such modifications through further cross-coupling reactions.

The data gathered from these studies could lead to the discovery of novel and efficient catalysts for important chemical transformations.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to gain insights into the properties and reactivity of molecules like this compound at a molecular level.

Future computational studies could focus on:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate the electronic structure, molecular orbitals, and electrostatic potential of the molecule. This information can help in understanding its reactivity and coordination properties.

Reaction Mechanism Elucidation: Modeling the reaction pathways for the synthesis of the compound and its potential catalytic cycles. This can help in optimizing reaction conditions and designing more efficient catalysts.

Predicting Spectroscopic Properties: Calculating spectroscopic data (e.g., NMR, IR) to aid in the experimental characterization of the compound and its derivatives.

Ligand-Receptor Interactions: If the molecule is explored for biological applications, computational docking studies could be used to predict its binding affinity and mode of interaction with biological targets.

These computational investigations will complement experimental work, providing a deeper understanding of the fundamental properties of this compound and guiding the design of new applications.

Integration into Supramolecular Chemistry and Materials Science

The presence of a pyridine ring and an amine group, both capable of forming hydrogen bonds and coordinating to metal ions, makes this compound a promising building block for the construction of supramolecular assemblies and functional materials.

Potential research directions in this area include:

Crystal Engineering: Investigating the self-assembly of the molecule in the solid state to form well-defined crystalline architectures through hydrogen bonding and other non-covalent interactions.

Metal-Organic Frameworks (MOFs): Using the compound as a ligand to construct MOFs with potentially interesting porous structures and properties for applications in gas storage, separation, and catalysis.

Functional Polymers: Incorporating the molecule as a monomer or a functional side group into polymers to create materials with specific properties, such as metal-ion sensing, catalytic activity, or stimuli-responsiveness.

Surface Modification: Grafting the molecule onto the surface of materials to modify their surface properties, for example, to create a catalytic surface or to improve their biocompatibility.

The exploration of this compound in supramolecular chemistry and materials science could lead to the development of new materials with tailored functionalities for a wide range of technological applications.

Q & A

Q. What are the established synthetic routes for 2-(5-Bromopyridin-2-yl)propan-2-amine, and how can intermediates be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach starts with 5-bromo-2-aminopyridine (CAS 1072-97-5) , where the amine group undergoes alkylation with a propan-2-ol derivative. Optimization includes controlling reaction conditions (e.g., temperature, solvent polarity) to minimize side products like over-alkylation. For example, using dry DMF as a solvent and NaH as a base at 0–5°C improves selectivity . Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yields (>75%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : The pyridine ring protons (δ 7.8–8.5 ppm) and the geminal methyl groups (δ 1.4–1.6 ppm) confirm the structure. Coupling constants (e.g., J = 8.2 Hz for adjacent pyridine protons) distinguish regioisomers .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 229.0 (C8H11BrN2+) .

- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 1580 cm⁻¹ (C-Br stretch) validate functional groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL is ideal for determining bond lengths and angles. For instance:

- The C-Br bond length (~1.89 Å) and C-N bond (~1.34 Å) can be compared to DFT-optimized structures.

- Hydrogen bonding patterns (e.g., N-H⋯N interactions) influence crystal packing and can be analyzed using graph-set notation (e.g., R₂²(8) motifs) .

- Data Table :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| C-Br Bond | 1.89 Å |

| C-N Bond | 1.34 Å |

| Torsion Angle (C-C-N-C) | 178.5° |

Q. What computational strategies predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d) optimizes transition states for NAS. The bromine atom’s electron-withdrawing effect lowers the LUMO energy (-1.2 eV), favoring attack at the para-position .

- Molecular Electrostatic Potential (MEP) Maps : Highlight electrophilic regions (e.g., C-5 on pyridine) for site-selective reactions .

- Kinetic Studies : Monitor reaction progress via HPLC to validate computational predictions .

Q. How does the bromine substituent influence binding affinity to serotonin receptors?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare with analogs like 2-(5-chloropyridin-2-yl)propan-2-amine. Bromine’s larger atomic radius enhances hydrophobic interactions in receptor pockets (e.g., 5-HT₂A), increasing binding affinity (Ki = 12 nM vs. 45 nM for Cl-substituted analogs) .

- Docking Simulations (AutoDock Vina) : The bromine fits into a hydrophobic subpocket (ΔG = -9.2 kcal/mol), while the amine forms hydrogen bonds with Asp155 .

- In Vitro Validation : Radioligand displacement assays using [³H]ketanserin confirm receptor occupancy .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for this compound?

- Methodological Answer : Variations in melting points (e.g., 98–102°C vs. 105–108°C) may arise from polymorphic forms or impurities. Techniques include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.